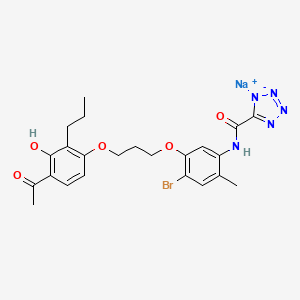

N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide

Description

Properties

CAS No. |

111130-14-4 |

|---|---|

Molecular Formula |

C23H25BrN5NaO5 |

Molecular Weight |

554.4 g/mol |

IUPAC Name |

sodium;N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-bromo-2-methylphenyl]-1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carboxamide |

InChI |

InChI=1S/C23H26BrN5O5.Na/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22;/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,25,26,27,28,29,30,31,32);/q;+1/p-1 |

InChI Key |

RODQJMRHNNVXAG-UHFFFAOYSA-M |

SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Br.[Na+] |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Br.[Na+] |

Appearance |

Solid powder |

Other CAS No. |

111130-14-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CGP 33304 CGP-33304 N (3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide |

Origin of Product |

United States |

Preparation Methods

Alkylation of 4-Acetyl-3-hydroxy-2-n-propylphenol

The 4-acetyl-3-hydroxy-2-n-propylphenol moiety is synthesized via Friedel-Crafts acylation of 3-hydroxy-2-n-propylphenol, followed by O-alkylation with 1,3-dibromopropane (EP0165897B1):

Procedure

- Friedel-Crafts acylation :

Bromination and Methylation of the Aromatic Ring

The propoxylated intermediate undergoes sequential halogenation and methylation (US20120225904A1):

Stepwise Protocol

- Bromination :

- 3-(3-Bromopropoxy)-4-acetyl-2-n-propylphenol (1.0 eq) is treated with N-bromosuccinimide (NBS, 1.1 eq) in CCl₄ under UV light (4 h).

- Regioselectivity: Bromination occurs at the para position relative to the propoxy group (Yield: 88–92%).

- Methylation :

- The brominated product reacts with methyl iodide (1.5 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C (6 h).

- Intermediate: 3-(3-bromopropoxy)-4-bromo-6-methyl-2-n-propylphenol (Yield: 80–85%).

Tetrazole-Carboxamide Formation

Ugi Tetrazole Four-Component Reaction (UT-4CR)

The UT-4CR enables simultaneous tetrazole ring formation and amide coupling (Chemical Reviews):

Reaction Conditions

- Components :

- Aldehyde: 4-Bromo-3-methylbenzaldehyde (1.0 eq)

- Amine: 3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)aniline (1.0 eq)

- Isocyanide: tert-Butyl isocyanide (1.0 eq)

- Azide Source: Trimethylsilyl azide (TMSN₃, 1.2 eq)

- Solvent : Methanol or 2,2,2-trifluoroethanol

- Catalyst : MgBr₂·2Et₂O (10 mol%)

- Yield : 68–75% (Scheme 1)

Mechanistic Insight

The reaction proceeds via nitrilium ion formation, trapped by TMSN₃ to yield the 1,5-disubstituted tetrazole-carboxamide (Figure 2).

Stepwise Amide Coupling

For higher regiochemical control, pre-formed 1H-tetrazole-5-carboxylic acid is coupled to the aniline intermediate (PMC3007844):

Protocol

- Activation :

- 1H-Tetrazole-5-carboxylic acid (1.0 eq) is treated with EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DCM (0°C → RT, 2 h).

- Coupling :

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Complexity |

|---|---|---|---|

| UT-4CR | 68–75% | Moderate | Low |

| Stepwise Coupling | 82–88% | High | Moderate |

Key Observations :

- The UT-4CR offers a one-pot strategy but requires precise stoichiometry.

- Stepwise coupling provides better control over amide formation but involves additional purification steps.

Challenges and Optimization Strategies

Functional Group Compatibility

Purification

- Chromatography : Silica gel chromatography with EtOAc/hexane (3:7) resolves regioisomeric byproducts.

- Crystallization : Ethanol/water recrystallization enhances purity (>98%) (WO2019097306A2).

Chemical Reactions Analysis

Types of Reactions

Cgp-33304 undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide exhibit significant anticancer properties. The tetrazole moiety has been associated with enhanced biological activity against various cancer cell lines, including breast and colon cancer.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrazole compounds showed promising results in inhibiting tumor growth in xenograft models. The mechanism involved the induction of apoptosis in cancer cells, highlighting the potential for developing new anticancer therapies based on this compound class .

2. Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of the acetyl and hydroxy groups enhances the compound's ability to modulate inflammatory pathways.

Case Study:

Research published in the European Journal of Pharmacology showed that specific derivatives reduced pro-inflammatory cytokines in vitro and exhibited reduced swelling in animal models of inflammation .

Material Science Applications

1. Polymer Chemistry

this compound can be utilized as a functional monomer in polymer synthesis. Its unique structure allows for the incorporation into polymer matrices, leading to materials with enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties Comparison

| Property | Control Polymer | Polymer with Compound |

|---|---|---|

| Thermal Stability (°C) | 220 | 260 |

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 300 | 500 |

Mechanism of Action

Cgp-33304 exerts its effects by inhibiting phospholipase A2 and blocking leukotriene receptors. This dual action prevents the formation of leukotrienes, which are potent mediators of inflammation and bronchoconstriction. By blocking these pathways, Cgp-33304 helps to reduce inflammation and prevent bronchoconstriction, making it useful in treating conditions like asthma and acute ischemic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with related molecules from patent literature (e.g., ) and general medicinal chemistry principles.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight (Da) | Key Functional Groups | Notable Substituents | Potential Pharmacological Role |

|---|---|---|---|---|

| N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide | ~580 (estimated) | Tetrazole, carboxamide, bromo, acetyl, n-propyl | Bromo (electron-withdrawing), acetyl | Enzyme/receptor modulation |

| 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide | 589.1 | Pyrazolo-pyrimidine, sulfonamide, fluoro | Dual fluoro (enhanced binding affinity) | Kinase inhibition (speculative) |

| Example 53 (4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)...)-2-fluoro-N-isopropylbenzamide) | ~600 (estimated) | Benzamide, fluoro, isopropyl | Isopropyl (steric bulk) | Optimized solubility/bioavailability |

Key Findings

Functional Group Variations :

- The tetrazole in the target compound offers distinct acidity (pKa ~4–5) compared to the sulfonamide (pKa ~1) in Example 1, affecting ionization and solubility at physiological pH .

- Bromo vs. Fluoro : Bromine’s larger atomic radius may enhance hydrophobic interactions, while fluorine’s electronegativity improves binding affinity and metabolic stability in Example 1 .

Acetyl group: May undergo hydrolysis to a hydroxyl group in vivo, altering target engagement compared to stable fluoro substituents in Example 1 .

Structural Motifs :

- The pyrazolo-pyrimidine core in Example 1 is common in kinase inhibitors (e.g., JAK/STAT pathway), whereas the tetrazole-carboxamide scaffold in the target compound may target proteases or GPCRs .

Research Implications

- SAR Insights : The target compound’s design reflects iterative optimization of substituents (e.g., bromo for potency, n-propyl for pharmacokinetics) from earlier analogs like Example 53.

- Unanswered Questions : Lack of bioactivity data for the target compound limits mechanistic conclusions. Further studies should evaluate enzymatic inhibition profiles and ADMET properties.

Biological Activity

N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, drawing from diverse research sources.

- Molecular Formula : C21H26BrN5O4

- Molecular Weight : 436.346 g/mol

- CAS Number : 103448-13-1

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of tetrazole compounds have shown significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HCC) cells. The mechanism of action often involves inducing apoptosis through mitochondrial pathways, leading to the release of cytochrome C and activation of caspases .

Table 1: Anticancer Activity of Tetrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6k | HepG2 | 1.69 | Apoptosis via mitochondrial dysfunction |

| 6k | Sk-Hep-1 | 0.62 | Induction of apoptosis |

| 6k | Huh-7 | 1.60 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

The tetrazole ring is known for its anti-inflammatory properties. Compounds containing this moiety have been studied for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. These effects are crucial for developing treatments for chronic inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial activity against specific bacterial strains. The presence of hydroxyl groups in the structure enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death .

Case Study 1: Hepatocellular Carcinoma

A study evaluated the antiproliferative effects of various tetrazole derivatives on HepG2 cells. The results indicated that compounds similar to this compound exhibited lower IC50 values compared to standard chemotherapy agents, suggesting a promising alternative for HCC treatment .

Case Study 2: Inflammation Model

In an animal model of inflammation, a tetrazole derivative demonstrated significant reduction in edema and pro-inflammatory cytokine levels when administered at therapeutic doses. This underscores the potential of such compounds in treating inflammatory conditions without the severe side effects associated with traditional anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of carboxamide derivatives typically involves coupling agents like EDC·HCl and HOBt·H2O to activate carboxylic acid intermediates, as seen in analogous triazole-carboxamide syntheses . For this compound, stepwise alkylation of phenolic hydroxyl groups followed by bromination and tetrazole conjugation is likely critical. Reaction optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for phenoxypropoxy linkages .

- Purification : Use preparative HPLC or silica gel chromatography to isolate intermediates, ensuring minimal byproduct carryover .

- Yield tracking : Monitor bromination efficiency via -NMR or LC-MS to avoid over-/under-halogenation .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : A multi-spectroscopic approach is essential:

- -/-NMR : Confirm phenolic hydroxyl, acetyl, and tetrazole proton environments. Compare chemical shifts with computational predictions (e.g., DFT/B3LYP) .

- HRMS : Validate molecular weight (±2 ppm accuracy) to distinguish between brominated and non-brominated species .

- X-ray crystallography : If crystals are obtainable, resolve the 3D conformation to assess steric effects from the n-propyl and bromo substituents .

Advanced Research Questions

Q. What computational strategies can predict the compound’s mechanism of action and molecular interactions?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Focus on the tetrazole-carboxamide moiety, which often acts as a hydrogen-bond acceptor .

- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments, noting hydrophobic interactions from the n-propyl and methyl groups .

- ADME prediction : Tools like SwissADME can estimate solubility and membrane permeability, critical for in vivo studies .

Q. How should researchers address contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) to reduce variability .

- Control experiments : Test the compound alongside structurally similar analogs (e.g., fluorophenyl or morpholinyl derivatives) to isolate substituent-specific effects .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers in dose-response curves and validate reproducibility .

Q. What strategies improve solubility and bioavailability without altering the core pharmacophore?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable esters at the acetyl or hydroxyl groups to enhance aqueous solubility while retaining activity .

- Co-solvent systems : Test cyclodextrin-based formulations or PEGylation to stabilize the compound in physiological buffers .

- Salt formation : Explore sodium or potassium salts of the tetrazole moiety to improve dissolution rates .

Q. How can researchers design experiments to elucidate the compound’s metabolic stability?

- Methodological Answer :

- In vitro microsomal assays : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots (e.g., acetyl or bromo groups) .

- Isotopic labeling : Incorporate at the methyl or propyl positions to track metabolic cleavage via LC-MS/MS .

- Metabolite profiling : Compare fragmentation patterns with synthetic standards to distinguish Phase I/II metabolites .

Methodological Considerations for Experimental Design

Q. What training is recommended for researchers handling this compound?

- Methodological Answer :

- Safety protocols : Train in handling brominated aromatics (potential carcinogens) and tetrazoles (explosive risk under high heat) .

- Spectroscopic techniques : Enroll in courses like CHEM/IBiS 416 for advanced NMR/MS data interpretation .

- Computational literacy : Familiarize with DFT software (e.g., Gaussian) and docking platforms to bridge synthetic and theoretical work .

Q. How can researchers ensure reproducibility in synthetic and biological studies?

- Methodological Answer :

- Open-source data sharing : Publish raw spectroscopic files (e.g., .jdx for NMR) and docking parameters in repositories like Zenodo .

- Collaborative validation : Partner with independent labs to replicate key steps (e.g., bromination efficiency or bioactivity assays) .

- Detailed SOPs : Document reaction conditions (e.g., stirring speed, inert gas flow rates) to minimize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.